molecular formula C7H6BrN3 B1376266 8-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine CAS No. 54230-90-9

8-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine

Cat. No. B1376266
CAS RN: 54230-90-9
M. Wt: 212.05 g/mol
InChI Key: DWOFCCIXSLDUSD-UHFFFAOYSA-N
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Description

8-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine is a heterocyclic compound with a molecular weight of 212.05 . It has a solid physical form and is typically stored in a dry room at normal temperature .


Synthesis Analysis

The synthesis of triazolo[4,3-a]quinoxaline derivatives, which are structurally similar to the compound , involves aromatic nucleophilic substitution . The process involves reacting 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of 8-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine is represented by the linear formula C7H6BrN3 . It contains a triazole ring, which is a five-membered heterocycle with three nitrogen atoms and two carbon atoms .


Chemical Reactions Analysis

Triazolo[4,3-a]quinoxaline derivatives have been found to react with europium under solvothermal conditions in pyridine to yield a homoleptic framework containing Eu II centers .


Physical And Chemical Properties Analysis

8-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine is a solid substance . It has a molecular weight of 212.05 . The InChI code for this compound is 1S/C7H6BrN3/c1-5-9-10-7-6(8)3-2-4-11(5)7/h2-4H,1H3 .

Scientific Research Applications

Synthesis and Structural Characterization

8-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine and related compounds have been synthesized and structurally characterized. A study by El-Kurdi et al. (2021) demonstrated the efficient synthesis of triazolopyridines, including variants of the compound , using oxidative cyclization. These compounds were then characterized using various techniques such as NMR, FTIR, MS, and X-ray diffraction, providing detailed insights into their molecular structures (El-Kurdi et al., 2021).

Biological Activities and Applications

Research has also explored the biological activities of these compounds. For instance, Xu et al. (2017) synthesized novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety and found that some derivatives displayed significant antifungal and insecticidal activities. This indicates potential applications in agriculture and pest control (Xu et al., 2017).

Chemical Properties and Reactions

The compound's chemical reactivity and applications in synthesis have been a focal point of research as well. Tang et al. (2014) studied the synthesis of 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines, closely related to 8-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine. Their research highlights the compound's utility as a synthetic intermediate, especially for applications in palladium-catalyzed cross-couplings and Buchwald–Hartwig amination, showcasing its versatility in chemical synthesis (Tang et al., 2014).

Safety And Hazards

The compound has been classified with the hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

8-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-9-10-7-6(8)3-2-4-11(5)7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOFCCIXSLDUSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine

Synthesis routes and methods I

Procedure details

To a solution of 0.17 g (0.74 mmol) of N-(3-bromopyridin-2-yl)acetohydrazide from step A above in 40 mL of anhydrous toluene was added 3 mL of glacial acetic acid and the resulting mixture was heated to reflux for 20 h employing a Dean-Stark trap. The reaction mixture was cooled to ambient temperature then evaporated to dryness in vacuo to afford the title compound (0.13 g, 84%) LC-MS: m/z (ES) 212, 214 (MH)+.
Name
N-(3-bromopyridin-2-yl)acetohydrazide
Quantity
0.17 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
84%

Synthesis routes and methods II

Procedure details

To a solution of 0.17 g (0.74 mmol) of N′-(3-bromopyridin-2-yl)acetohydrazide from step A above in 40 mL of anhydrous toluene was added 3 mL of glacial acetic acid and the resulting mixture was heated to reflux for 20 h employing a Dean-Stark trap. The reaction mixture was cooled to ambient temperature then evaporated to dryness in vacuo to afford the title compound (0.13 g, 84%) LC-MS: m/z (ES) 212, 214 (MH)−.
Name
N′-(3-bromopyridin-2-yl)acetohydrazide
Quantity
0.17 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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